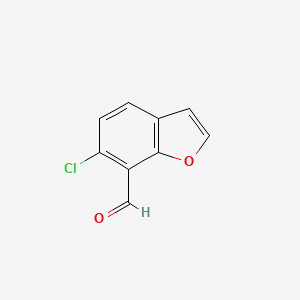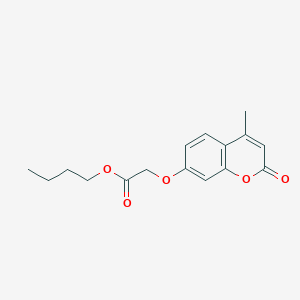
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)methanesulfonamide” is a complex organic compound. It contains a pyrrolidinone ring (a five-membered ring with four carbon atoms and one nitrogen atom, with a ketone functional group at the 5-position), a methanesulfonamide group (a sulfur atom bonded to an oxygen, a nitrogen, and a methyl group), and a 3,4-dimethylphenyl group (a phenyl ring with methyl groups at the 3 and 4 positions) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the methanesulfonamide group, and the 3,4-dimethylphenyl group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidinone ring, the methanesulfonamide group, and the 3,4-dimethylphenyl group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its atoms and the nature of its functional groups .Applications De Recherche Scientifique
Molecular Structure and Conformation
Research has detailed the molecular structures and conformations of compounds similar to N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)methanesulfonamide. Studies have described the syn and anti conformations of the N—H bond relative to substituents on the benzene ring, showing how these conformations impact the compound's molecular interactions and stability. For example, the anti conformation observed for the meta-methyl group in N-(3,4-dimethylphenyl)methanesulfonamide suggests its potential for specific receptor molecule interactions due to the spatial orientation of the amide H atom and the methanesulfonyl group Gowda, Foro, & Fuess, 2007.
Chemical Reactivity and Synthesis
The chemical reactivity and synthesis processes involving N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been investigated, revealing their utility as N-acylation reagents with good chemoselectivity. This highlights their importance in synthetic chemistry for creating more complex molecules with specific functional groups Kondo, Sekimoto, Nakao, & Murakami, 2000.
Supramolecular Assemblies and Hydrogen Bonding
Studies on similar sulfonamide compounds have detailed the role of hydrogen bonding in forming dimers and more complex supramolecular structures. These interactions are crucial for understanding the compound's behavior in different environments and could inform its use in materials science and drug delivery systems Gowda, Foro, & Fuess, 2007.
Potential Biological Activity
While excluding direct drug use and side effects, the molecular orientation and presence of specific functional groups in these compounds suggest their potential for biological activity. The availability of the amide H atom to receptor molecules, as demonstrated in the structure of N-(3,4-dimethylphenyl)methanesulfonamide, points towards the possibility of these compounds interacting with biological systems in a targeted manner Gowda, Foro, & Fuess, 2007.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9-4-5-12(6-10(9)2)15-8-11(7-13(15)16)14-19(3,17)18/h4-6,11,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPJTNADCKNTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2636098.png)
![8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2636099.png)
![Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate](/img/structure/B2636100.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2636103.png)

![N-[1,3-benzodioxol-5-yl(diethoxyphosphoryl)methyl]aniline](/img/structure/B2636105.png)



amine hydrochloride](/img/no-structure.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2636119.png)